![molecular formula C28H26N4O2S2 B2641703 N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-47-3](/img/structure/B2641703.png)

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

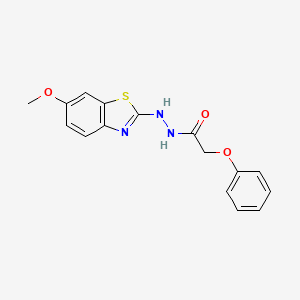

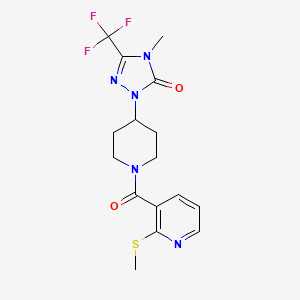

The compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, an indole ring, and a benzamide group . It is related to a class of compounds that have been studied for their potential pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other components . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy . The compound may crystallize in the monoclinic space group P2/c .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles have been reported .Applications De Recherche Scientifique

- Recent research has focused on benzothiazole derivatives as potential anti-tubercular agents . These compounds have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis).

- Pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives have been investigated for their ability to inhibit Raf kinases . These compounds may have potential applications in cancer therapy.

- Appropriately substituted imidazo[2,1-b]thiazoles have been considered as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR) . Such dual inhibitors could be valuable in cancer treatment.

- A specific benzothiazole derivative (Compound 7e) has been found to concentration-dependently induce apoptosis in HepG2 cancer cells . This suggests potential applications in cancer therapy.

Anti-Tubercular Activity

Raf Kinase Inhibition

Dual Inhibitors of IGF-IR and EGFR

Apoptosis Induction in Cancer Cells

Synthesis and Characterization

Mécanisme D'action

Target of Action

The primary target of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide interacts with its targets, the COX enzymes, by suppressing their activity . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .

Pharmacokinetics

Similar benzothiazole derivatives have shown favorable pharmacokinetic profiles . The impact on bioavailability would depend on factors such as absorption, distribution, metabolism, and excretion, which need further investigation.

Result of Action

The molecular and cellular effects of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide’s action include the suppression of inflammation and pain signaling due to the reduced production of thromboxane, prostaglandins, and prostacyclin .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2S2/c1-18-13-19(2)15-20(14-18)27(34)29-11-12-32-16-25(21-7-3-5-9-23(21)32)35-17-26(33)31-28-30-22-8-4-6-10-24(22)36-28/h3-10,13-16H,11-12,17H2,1-2H3,(H,29,34)(H,30,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTWXQDUISOSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2641622.png)

![4-Imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2641623.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)

![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)

![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)